4-Fluorophenylalanine

Catalog No.
S748696
CAS No.
51-65-0
M.F
C9H10FNO2
M. Wt
183.18 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Fluorophenylalanine

CAS Number

51-65-0

Product Name

4-Fluorophenylalanine

IUPAC Name

2-amino-3-(4-fluorophenyl)propanoic acid

Molecular Formula

C9H10FNO2

Molecular Weight

183.18 g/mol

InChI

InChI=1S/C9H10FNO2/c10-7-3-1-6(2-4-7)5-8(11)9(12)13/h1-4,8H,5,11H2,(H,12,13)

InChI Key

XWHHYOYVRVGJJY-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1CC(C(=O)O)N)F

Solubility

less than 1 mg/mL at 70° F (NTP, 1992)
In water, 1.9X10+4 mg/L at 25 °C (est)

Synonyms

4-FLUORO-DL-PHENYLALANINE;4-Fluorophenylalanine;51-65-0;p-fluorophenylalanine;2-amino-3-(4-fluorophenyl)propanoicacid;DL-p-Fluorophenylalanine;Alnasid;p-Fluoro-dl-phenylalanine;dl-4-Fluorophenylalanine;h-dl-phe(4-f)-oh;D,L-Fluorophenylalanine;D,L-p-Fluorophenylalanine;Phenylalanine,4-fluoro-;dl-4-f-phe-oh;DL-3-(4-Fluorophenyl)alanine;h-p-fluoro-dl-phe-oh;dl-(4-Fluorophenyl)alanine;DL-Phenylalanine,4-fluoro-;4-Fluoro-dl-para-phenylalanine;CCRIS4819;Alanine,3-(p-fluorophenyl)-;3-(4-fluorophenyl)-dl-alanine;XWHHYOYVRVGJJY-UHFFFAOYSA-N;4-Fluoro-DL-.beta.-phenylalanine;EINECS200-113-7

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)N)F

Protein Engineering and Structural Studies

Due to its similarity to phenylalanine, 4-FPA can be incorporated into proteins by cells. This allows researchers to study the impact of specific amino acid substitutions on protein structure, stability, and function. 4-FPA's incorporation into proteins can be particularly useful in X-ray crystallography, a technique used to determine protein structures. The presence of the fluorine atom in 4-FPA can help differentiate neighboring atoms in the crystal structure, leading to more precise and detailed structural information [].

Enzyme Inhibition Studies

-FPA can act as a competitive inhibitor for enzymes that normally utilize phenylalanine as a substrate. By competing with the natural substrate for the enzyme's active site, 4-FPA can provide valuable insights into enzyme function and reaction mechanisms. Researchers can use 4-FPA to study the specific role of phenylalanine in enzyme activity and identify potential targets for drug development.

Positron Emission Tomography (PET) Imaging

-FPA can be radiolabeled with the isotope fluorine-18 (18F) to create 4-[18F]fluorophenylalanine (4-[18F]FPA). This radiotracer has shown promise in PET imaging for various applications, including:

  • Tumor detection: Tumors often overexpress certain amino acid transporters, which can be exploited for imaging purposes. 4-[18F]FPA can be taken up by tumor cells and visualized using PET, aiding in tumor detection and diagnosis [].
  • Neurotransmitter studies: 4-[18F]FPA can be used to study the function and distribution of specific neurotransmitters in the brain, such as dopamine, by investigating the activity of enzymes involved in their synthesis [].

Physical Description

4-fluoro-d,l-phenylalanine appears as white powder or white shiny flakes. (NTP, 1992)

XLogP3

-1.9

LogP

-1.89 (LogP)
log Kow = -1.08 (est)

Melting Point

487 to 491 °F (Decomposes) (NTP, 1992)
253-255 °C

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 4 notifications to the ECHA C&L Inventory.;
H300 (90.48%): Fatal if swallowed [Danger Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

4.1X10-18 mm Hg at 25 °C (est)

Pictograms

Acute Toxic

Acute Toxic

Other CAS

51-65-0
60-17-3

Associated Chemicals

l-p-Fluorophenylalanine; 1132-68-9
d-p-Fluorophenylalanine; 18125-46-7

Wikipedia

DL-4-fluorophenylalanine

General Manufacturing Information

Phenylalanine, 4-fluoro-: INACTIVE

Dates

Modify: 2023-08-15

Loss of heterozygosity of individual loci in Arabidopsis thaliana regenerants cultured with para-fluorophenylalanine

O V Zimina, M F Parii, O G Alkhimova
PMID: 30480912   DOI:

Abstract

Precise chromosome segregation is vital for speciation and hybrid formation. The aim of the work was to study the chromosomes behaviour and inheritance of maternal and paternal genomes in Arabidopsis regenerants de-rived from in vitro cultured cells on the medium with PFFA. The Arabidopsis thaliana model hybrid between Columbia and Landsberg erecta ecotypes was developed, which chromosomes were easy to distinguish using the 12 SSLP selected markers. Also, the influence of PFFA on the callus formation and regeneration of plants was analysed. 20 regenerated plants cultured with PFFA were derived, three of which were shown to loss the heterozygosity in six loci by DNA markers analysis. Different models are certainly required to understand how and when the mechanisms leading to proper chromosome segregation are established in species and hybrids.


Obtainment, selection and characterization of a mutant strain of Kluyveromyces marxianus that displays improved production of 2-phenylethanol and enhanced DAHP synthase activity

L A de Lima, R Z Ventorim, I A Bianchini, M V de Queiroz, L G Fietto, W B da Silveira
PMID: 32706912   DOI: 10.1111/jam.14793

Abstract

Yeasts produce 2-phenylethanol (2-PE) from sugars via de novo synthesis; however, its synthesis is limited due to feedback inhibition on the isofunctional 3-deoxy-d-arabino-heptulosonate-7-phosphate (DAHP) synthases (Aro3p and Aro4p). This work aimed to select Kluyveromyces marxianus mutant strains with improved capacity to produce 2-PE from sugars.
Kluyveromyces marxianus CCT 7735 mutant strains were selected from UV irradiation coupled with screening of p-fluoro-dl-phenylalanine (PFP) tolerant strains on culture medium without l-Phe addition. Most of them produced 2-PE titres higher than the parental strain and the Km_PFP41 mutant strain stood out for displaying the highest 2-PE specific production rate. Moreover it showed higher activity of DAHP synthase than the parental strain. We sequenced both ARO3 and ARO4 genes of Km_PFP41 mutant and identified mutations in ARO4 which caused changes in both size and conformation of the Aro4p. These changes seem to be associated with the enhanced activity of DAHP synthase and improved production of 2-PE exhibited by that mutant strain.
The Km_PFP41 mutant strain presented improved 2-PE production via de novo synthesis and enhanced DAHP synthase activity.
The mutant strain obtained in this work may be exploited as a yeast cell factory for high-level synthesis of 2-PE.


Asymmetric synthesis of 3-azide-4-fluoro-l-phenylalanine

Masaatsu Adachi, Mado Nakajima, Minoru Isobe
PMID: 25559241   DOI: 10.1080/09168451.2014.997185

Abstract

The asymmetric synthesis of N-Fmoc-protected 3-azide-4-fluoro-l-phenylalanine as a photoactive phenylalanine analog has been achieved by Schöllkopf's alkylation.


Improved stability and half-life of fluorinated phosphotriesterase using Rosetta

Ching-Yao Yang, P Douglas Renfrew, Andrew J Olsen, Michelle Zhang, Carlo Yuvienco, Richard Bonneau, Jin Kim Montclare
PMID: 25066940   DOI: 10.1002/cbic.201402062

Abstract

Recently we demonstrated that incorporating p-fluorophenylalanine (pFF) into phosphotriesterase dramatically improved folding, thereby leading to enhanced stability and function at elevated temperatures. To further improve the stability of the fluorinated enzyme, Rosetta was used to identify multiple potential stabilizing mutations. One such variant, pFF-F104A, exhibited enhanced activity at elevated temperature and maintained activity over many days in solution at room temperature.


Solvent-accessibility of discrete residue positions in the polypeptide hormone glucagon by

Yaguang Hou, Wanhui Hu, Xiaona Li, John J Skinner, Dongsheng Liu, Kurt Wüthrich
PMID: 28508109   DOI: 10.1007/s10858-017-0107-8

Abstract

The amino acid 4-fluoro-L-phenylalanine (4F-Phe) was introduced at the positions of Phe6 and Phe22 in the 29-residue polypeptide hormone glucagon by expressing glucagon in E. coli in the presence of an excess of 4F-Phe. Glucagon regulates blood glucose homeostasis by interaction with the glucagon receptor (GCGR), a class B GPCR. By referencing to the 4F-Phe chemical shifts at varying D
O concentrations, the solvent exposure of the two Phe sites along the glucagon sequence was determined, showing that 4F-Phe6 was fully solvent exposed and 4F-Phe22 was only partially exposed. The incorporation of fluorine atoms in polypeptide hormones paves the way for novel studies of their interactions with membrane-spanning receptors, specifically by differentiating between effects on the solvent accessibility, the line shapes, and the chemical shifts from interactions with lipids, detergents and proteins. Studies of interactions of GCGR with ligands in solution is at this point of keen interest, given that recent crystallographic studies revealed that an apparent small molecule antagonist actually binds as an allosteric effector at a distance of ~20 Å from the orthosteric ligand binding site (Jazayeri et al., in Nature 533:274-277, 2016).


Breeding and characterization of amino acid-analogue-resistant mutants of Arthrospira platensis

Yuanyuan Cao, Ruiqi Xia, Xiaolin Chen, Leni Sun, Xinyun Tang
PMID: 23975694   DOI: 10.1007/s11274-013-1459-1

Abstract

To obtain amino acid-analogue-resistant mutants the wild strain A9 of Arthrospira platensis was mutated by ethylmethane sulfonate (EMS). Mutagenic effects of strain A9 by EMS were studied. The experimental results indicated that the survival rate curve of strain A9 took a typical "exponential shape" with lethal dosage of EMS being 1%. The survival of A9 strain was 13.2% when treated with 0.4% of EMS, and the resistant mutation rates to two amino acid analogues, ρ-fluorophenylalanine (FPA) and L-canavanine sulphate (CS), were greatly increased with the highest rates being at 4.9 × 10(-4) and 3.24 × 10(-4), respectively. By repeated screening, two stable mutants resistant to amino acid analogues, A9f resistant to FPA and A9c resistant to CS, were obtained. Resistances of the two mutants to corresponding amino acid-analogues were both significantly increased. Compared with their parent strain A9, A9f appeared larger than A9 performance in filament diameter, spiral diameter, spiral pitch, filament length and spiral number, and A9c showed much longer length and spiral pitch than those of the initial strain. Analysis results on amino acids compositions and contents showed that both two mutants accumulated quite higher concentration of amino acids in cells. The two mutants might be excellent high amino acids producing strain. By this means two useful mutants with stable genetic makers for further genetic study of A. platensis were obtained, which laid a good foundation for further study on the transformation of A. platensis.


Characterization of antinociceptive potency of endomorphin-2 derivatives with unnatural amino acids in rats

Gy Kovács, Z Petrovszki, J R Mallareddy, G Tóth, Gy Benedek, Gy Horváth
PMID: 22982723   DOI: 10.1556/APhysiol.99.2012.3.12

Abstract

This study reports on the in vivo effects of four endomorphin-2 (EM-2) derivatives (EMD1-4) containing unnatural amino acids, i.e. 2-aminocyclohexanecarboxylic acid (Achc2), para-fluorophenylalanine (pFPhe4), β-methylphenylalanine (βMePhe4) and/or 2',6'-dimethyltyrosine (Dmt1). After induction of osteoarthritis by monosodium iodoacetate into the ankle joint of male Wistar rats, a chronic intrathecal catheter was inserted for spinal drug delivery. The mechanical threshold was assessed by a dynamic aesthesiometer. Intrathecal injection of the original EM-2 and the ligands (0.3-10 μg) caused dose-dependent antiallodynic effects. The comparison of the different substances revealed that EMD3 and EMD4 showed more prolonged antinociception than EM-2, and the effects of the highest dose of EMD4 were comparable to morphine, while EMD3 caused paralysis at this dose. The potency of the different ligands did not differ from EM-2. The results show that the derivatives of EM-2 have similar in vivo potency to the original ligand, but their effects were more prolonged suggesting that these structural modifications may play a role in the development of novel endomorphin analogues with increased therapeutic potential.


Protonation-coupled redox reactions in planar antiaromatic meso-pentafluorophenyl-substituted o-phenylene-bridged annulated rosarins

Masatoshi Ishida, Soo-Jin Kim, Christian Preihs, Kei Ohkubo, Jong Min Lim, Byung Sun Lee, Jung Su Park, Vincent M Lynch, Vladimir V Roznyatovskiy, Tridib Sarma, Pradeepta K Panda, Chang-Hee Lee, Shunichi Fukuzumi, Dongho Kim, Jonathan L Sessler
PMID: 23247172   DOI: 10.1038/nchem.1501

Abstract

Proton-coupled electron transfer (PCET) processes are among the most important phenomena that control a variety of chemical and biological transformations. Although extensively studied in a variety of natural systems and discrete metal complexes, PCET mechanisms are less well codified in the case of purely organic compounds. Here we report that a planar β,β'-phenylene-bridged hexaphyrin (1.0.1.0.1.0), a 24 π-electron antiaromatic species termed rosarin, displays unique redox reactivity on protonation. Specifically, treatment with acid (for example, HI) yields a 26 π-electron aromatic triprotonated monocationic species that is produced spontaneously via an intermediate-but stable-25 π-electron non-aromatic triprotonated monoradical dication. This latter species is also produced on treatment of the original 24 π-electron antiaromatic starting material with HCl or HBr. The stepwise nature of the proton-coupled reduction observed in the planar rosarin stands in marked contrast to that seen for non-annulated rosarins and other ostensibly antiaromatic expanded porphyrinoids.


Investigating β-N-Methylamino-l-alanine Misincorporation in Human Cell Cultures: A Comparative Study with Known Amino Acid Analogues

Rianita van Onselen, Simoné Downing, Gabré Kemp, Tim Downing
PMID: 29240689   DOI: 10.3390/toxins9120400

Abstract

Misincorporation of β-
-methylamino-l-alanine (BMAA) into proteins has been proposed to be a mechanism of toxicity to explain the role of BMAA in neurodegenerative disease development. However, studies have shown that all detectable BMAA can be removed from proteins by SDS-PAGE purification and that the toxicity of l-canavanine cannot be reproduced in prokaryotes or in a rat pheochromocytoma cell line, strongly indicating that the misincorporation hypothesis of BMAA should be re-investigated. The aim of this study was therefore to determine if BMAA misincorporates into proteins in cells of human origin with subsequent misincorporation-type toxicity. Almost complete loss of viability in response to exposure to l-4-fluorophenylalanine and l-m-tyrosine was observed in all of the cell lines, corresponding to a concentration-dependent increase of the analogues in protein extracts from exposed cells. In contrast, BMAA exposure resulted in slight toxicity in one of the cell lines but the observed toxicity was not the result of misincorporation of BMAA into proteins, as no BMAA was detected in any of the SDS-PAGE purified protein extracts that were obtained from the cells following BMAA exposure. The results show that BMAA is not misincorporated into human proteins and that misincorporation is not a valid mechanism of toxicity.


Folding stability modulation of the villin headpiece helical subdomain by 4-fluorophenylalanine and 4-methylphenylalanine

Wei-Lin Hsu, Ting-Chia Shih, Jia-Cherng Horng
PMID: 26017817   DOI: 10.1002/bip.22689

Abstract

HP36, the helical subdomain of villin headpiece, contains a hydrophobic core composed of three phenylalanine residues (Phe47, Phe51, and Phe58). Hydrophobic effects and electrostatic interactions were shown to be the critical factors in stabilizing this core and the global structure. To assess the interactions among Phe47, Phe51, and Phe58 residues and investigate how they affect the folding stability, we implanted 4-fluorophenylalanine (Z) and 4-methylphenylalanine (X) into the hydrophobic core of HP36. We chemically synthesized HP36 and its seven variants including four single mutants whose Phe51 or Phe58 was replaced with Z or X, and three double mutants whose Phe51 and Phe58 were both substituted. Circular dichroism and nuclear magnetic resonance measurements show that the variants exhibit a native HP36 like fold, of which F51Z and three double mutants are more stable than the wild type. Molecular modeling provided detailed interaction energy within the phenylalanine residues, revealing that electrostatic interactions dominate the stability modulation upon the introduction of 4-fluorophenylalanine and 4-methylphenylalanine. Our results show that these two non-natural amino acids can successfully tune the interactions in a relatively compact hydrophobic core and the folding stability without inducing dramatic steric effects. Such an approach may be applied to other folded motifs or proteins.


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